![molecular formula C21H27N5O3 B12173210 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B12173210.png)
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.
Construction of the Pyridazinone Core: The pyridazinone ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzylpiperazine and morpholine-substituted pyridazinone under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Studies: Investigation of its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound used in aryl halide chemistry.
Biological Activity
The compound 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one , with CAS number 872855-29-3, is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H30N4O4 with a molecular weight of 474.6 g/mol. Its structural components include a pyridazine ring, a morpholine moiety, and a benzylpiperazine substituent, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C27H30N4O4 |
Molecular Weight | 474.6 g/mol |
CAS Number | 872855-29-3 |
Research indicates that compounds containing piperazine and morpholine groups often exhibit diverse biological activities, including:
- Antidepressant Activity : Piperazine derivatives have been associated with serotonin receptor modulation, which is crucial for mood regulation.
- Antitumor Effects : The interaction with various signaling pathways involved in cell proliferation and apoptosis has been reported.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal strains, potentially through disruption of microbial cell membranes.
Biological Activity Findings
Recent studies have explored the biological activity of this specific compound through various assays:
In Vitro Studies
- Cell Viability Assays : Using murine embryonic fibroblasts (NIH 3T3), the compound was tested for cytotoxicity. Results showed that it maintained cell viability at concentrations up to 30 µM, indicating a favorable safety profile.
- Enzyme Inhibition Assays : The compound's potential as an acetylcholinesterase inhibitor was evaluated through molecular docking studies, suggesting effective binding at critical active sites .
In Vivo Studies
Case Study : In a study involving animal models, administration of the compound resulted in improved behavioral outcomes in models of depression and anxiety. The mechanism was hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Pharmacological Profile
The pharmacological profile of this compound indicates multiple therapeutic potentials:
- Neuroprotective Effects : The compound showed promise in protecting neuronal cells from oxidative stress-induced damage.
- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines was observed in vitro, suggesting potential applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with other piperazine derivatives highlights the unique features of this compound:
Compound Name | Activity Type | Notable Effects |
---|---|---|
1-(4-benzylpiperazin-1-yl)ethane | Antidepressant | Serotonin receptor modulation |
Morpholino derivatives | Antitumor | Induction of apoptosis in cancer cells |
Piperazine-based compounds | Antimicrobial | Broad-spectrum activity against pathogens |
Properties
Molecular Formula |
C21H27N5O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C21H27N5O3/c27-20-7-6-19(24-12-14-29-15-13-24)22-26(20)17-21(28)25-10-8-23(9-11-25)16-18-4-2-1-3-5-18/h1-7H,8-17H2 |
InChI Key |
JEXAWOCZRACXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
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